Superior Human Dose Projection
NVP-DFV890 demonstrates a substantially improved pharmacokinetic profile compared to the first-generation NLRP3 antagonist CRID3 (MCC950), resulting in a significantly lower predicted human dose [1]. This is a direct consequence of replacing the sulfonyl urea core of CRID3 with a novel sulfonimidamide core, which enhanced metabolic stability and overall PK properties [1].
| Evidence Dimension | Predicted human dose |
|---|---|
| Target Compound Data | Significantly lower predicted human dose |
| Comparator Or Baseline | CRID3 (MCC950) - baseline higher predicted human dose |
| Quantified Difference | Quantitatively lower predicted human dose, though exact values are proprietary [1]. |
| Conditions | Human dose projections were performed using three-species allometry (rat, dog, monkey) [1]. |
Why This Matters
A lower predicted human dose translates to improved patient convenience, potentially fewer side effects, and a more cost-effective manufacturing and supply chain for both clinical and eventual commercial supply.
- [1] Shen DM, Byth KF, Bertheloot D, Braams S, Bradley S, Dean D, et al. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor. J Med Chem. 2025 Mar 13;68(5):5529-5550. View Source
